1-Bromo-3-chlorocyclobutane

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

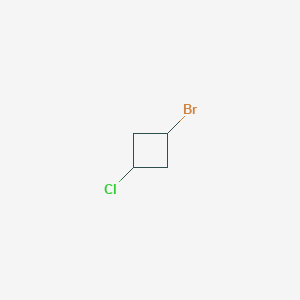

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-3-chlorocyclobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrCl/c5-3-1-4(6)2-3/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKWULMAMXIPAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10339979 | |

| Record name | 1-Bromo-3-chlorocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4935-03-9 | |

| Record name | 1-Bromo-3-chlorocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Bromo-3-chlorocyclobutane chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1-Bromo-3-chlorocyclobutane

Abstract

This technical guide provides a comprehensive overview of the chemical properties, stereochemistry, reactivity, and synthetic utility of this compound. As a bifunctionalized building block, this compound serves as a valuable scaffold in medicinal chemistry and materials science. The unique structural constraints and reactivity patterns imposed by the cyclobutane ring are explored in detail. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct three-dimensional architecture of cyclobutane derivatives in their work. We will delve into its stereoisomeric forms, spectroscopic signature, and key transformations, including nucleophilic substitution, elimination, and intramolecular coupling reactions.

Introduction: The Significance of the Cyclobutane Scaffold

In the landscape of drug discovery and development, the pursuit of novel molecular architectures that confer improved potency, selectivity, and pharmacokinetic profiles is relentless. While often overshadowed by more common five- and six-membered rings, the cyclobutane moiety has emerged as an underrepresented but highly attractive three-dimensional (3D) scaffold.[1] Its rigid, puckered conformation offers a distinct advantage over more flexible cycloalkanes or planar aromatic rings, providing a fixed orientation for substituents that can enhance binding to biological targets.

The perceived instability due to ring strain (approximately 26 kcal/mol) has historically limited its application; however, this very strain can be harnessed for unique chemical transformations.[1] this compound, possessing two distinct and reactive halogen centers, is a particularly versatile intermediate for elaborating this scaffold. It enables the synthesis of diverse compound libraries, making it a valuable tool in fragment-based drug discovery (FBDD) and the development of complex molecular targets.[1][2][3] This guide will provide the core chemical knowledge required to effectively utilize this important building block.

Molecular Structure and Physicochemical Properties

This compound is a halogenated hydrocarbon with a four-membered carbocyclic ring. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₄H₆BrCl | [4][5] |

| Molecular Weight | 169.45 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| CAS Number | 4935-03-9 | [4][5] |

| Canonical SMILES | C1C(CC1Br)Cl | [4] |

Stereochemistry: A Case of Diastereomers and Meso Forms

The stereochemical landscape of this compound is a critical aspect of its chemistry, as the spatial arrangement of the halogen substituents dictates its reactivity and how it can be incorporated into larger molecules. The molecule possesses two stereogenic centers at the C1 and C3 positions.[6][7] This gives rise to three distinct stereoisomers in total.

-

cis-1-Bromo-3-chlorocyclobutane: In this isomer, the bromine and chlorine atoms are on the same face of the cyclobutane ring. Due to a plane of symmetry that bisects the C-Br and C-Cl bonds, this molecule is superimposable on its mirror image. Therefore, the cis isomer is an achiral meso compound .[7][8]

-

trans-1-Bromo-3-chlorocyclobutane: Here, the bromine and chlorine atoms are on opposite faces of the ring. This arrangement lacks an internal plane of symmetry, rendering the molecule chiral. It exists as a pair of non-superimposable mirror images, or enantiomers .[7]

Therefore, a sample of this compound is a mixture of diastereomers (cis and trans), with the trans isomer existing as a racemic mixture of its two enantiomers. The separation of these isomers is crucial for stereospecific applications.

Spectroscopic Characterization

| Technique | Expected Features |

| ¹H NMR | Complex multiplets are expected for the ring protons. The protons on the halogen-bearing carbons (CH-Br and CH-Cl) would appear further downfield than the CH₂ protons due to the deshielding effect of the halogens. The cis and trans isomers would have distinct spectra. |

| ¹³C NMR | Three distinct signals are expected for the three types of carbon atoms (CH-Br, CH-Cl, and CH₂). The carbons bonded to the halogens will be the most downfield, with the C-Br carbon typically appearing more upfield than the C-Cl carbon. For the analogous 1-bromo-3-chloropropane, peaks are observed around 30, 35, and 43 ppm.[9] |

| Mass Spec. | The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom (M and M+2 peaks of nearly equal intensity) and one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio). GC-MS data for this compound is available in spectral databases.[10] |

| IR Spec. | Expected absorptions include C-H stretching for the alkane structure (~2850-3000 cm⁻¹) and C-Br (~515-690 cm⁻¹) and C-Cl (~600-800 cm⁻¹) stretching vibrations in the fingerprint region. |

Chemical Reactivity and Synthetic Protocols

The reactivity of this compound is dominated by the chemistry of its two carbon-halogen bonds. These sites are electrophilic and susceptible to attack by nucleophiles, and the adjacent protons can be removed by bases, leading to elimination.

Nucleophilic Substitution Reactions

Haloalkanes are classic substrates for nucleophilic substitution, where a nucleophile replaces the halide leaving group.[11][12] These reactions can proceed through either an Sₙ1 (unimolecular) or Sₙ2 (bimolecular) mechanism, with the pathway being influenced by the substrate, nucleophile, leaving group, and solvent.[11] For a secondary halide like this compound, both pathways are possible and often compete.

The C-Br bond is weaker and longer than the C-Cl bond, making bromide a better leaving group. Consequently, reactions can often be performed selectively at the C-Br position under controlled conditions.

Causality in Experimental Design: The choice of solvent is critical. Polar aprotic solvents (e.g., acetone, DMF) favor Sₙ2 reactions by solvating the cation but not the nucleophile, enhancing its reactivity. Polar protic solvents (e.g., water, ethanol) favor Sₙ1 reactions by stabilizing the carbocation intermediate and the leaving group.[12]

Experimental Protocol: General Sₙ2 Substitution with Hydroxide

This protocol describes a representative procedure for converting a halogenoalkane to an alcohol.

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the this compound substrate in a 50:50 mixture of ethanol and water. This mixed solvent system is used because the halogenoalkane is typically insoluble in water alone.[13]

-

Reagent Addition: Add an aqueous solution of sodium hydroxide (NaOH) to the flask. An excess of the nucleophile is often used to drive the reaction to completion.

-

Reaction: Heat the mixture to reflux for 1-2 hours. The elevated temperature is necessary to overcome the activation energy of the reaction.

-

Workup: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., diethyl ether).

-

Purification: The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The resulting crude alcohol can be purified by distillation or column chromatography.

Elimination Reactions (Dehydrohalogenation)

In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form an alkene (chlorocyclobutene).[14][15] This reaction, known as dehydrohalogenation, involves the removal of a hydrogen atom and a halogen atom from adjacent carbons.[15][16]

Causality in Experimental Design: Elimination reactions are favored over substitution by several factors:

-

Strong, Sterically Hindered Bases: Bases like potassium tert-butoxide (t-BuOK) are poor nucleophiles due to their bulk, making them more likely to abstract a proton than attack the electrophilic carbon.[15]

-

High Temperatures: Heat generally favors elimination over substitution.[17]

-

Solvent: Using the conjugate acid of the base as a solvent (e.g., tert-butanol for t-BuOK) can favor elimination.

Intramolecular Wurtz Reaction: Synthesis of Bicyclo[1.1.0]butane

One of the most significant reactions of this compound is its intramolecular coupling upon treatment with metallic sodium. This is a variation of the Wurtz reaction, which typically couples two alkyl halide molecules. Due to the 1,3-disposition of the halogens, an intramolecular reaction is highly favored, leading to the formation of a new carbon-carbon bond and the creation of the highly strained, synthetically valuable molecule, bicyclo[1.1.0]butane .[18][19][20][21]

The reaction proceeds by the reductive removal of both halogen atoms by sodium, generating reactive intermediates (radicals or carbanions) at C1 and C3, which then couple to form the central bond of the bicyclic product.[21]

Experimental Protocol: Synthesis of Bicyclo[1.1.0]butane (This protocol is based on established procedures for intramolecular Wurtz reactions).

-

Setup: A three-necked flask is fitted with a mechanical stirrer, a reflux condenser, and an addition funnel. The entire apparatus must be thoroughly dried and maintained under an inert atmosphere (e.g., nitrogen or argon) as sodium metal reacts violently with water.

-

Reagents: Dry dioxane or diethyl ether is added to the flask, followed by finely dispersed metallic sodium.

-

Addition of Substrate: A solution of this compound in the same dry solvent is added dropwise from the addition funnel to the stirred sodium dispersion at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the mixture is refluxed for several hours to ensure complete reaction.

-

Workup and Isolation: The reaction is quenched cautiously by the slow addition of an alcohol (e.g., ethanol) to destroy any unreacted sodium. The product, bicyclo[1.1.0]butane, is highly volatile and is typically isolated by distillation directly from the reaction mixture.

Conclusion

This compound is a potent chemical tool for introducing the rigid and defined 3D geometry of the cyclobutane ring into larger molecules. Its well-defined stereoisomers and the differential reactivity of its C-Br and C-Cl bonds allow for controlled, stepwise synthetic elaborations. Key transformations, such as nucleophilic substitution and the intramolecular Wurtz coupling to form bicyclo[1.1.0]butane, open pathways to novel and complex molecular architectures. For scientists in drug discovery, understanding the properties and reactivity of this building block is essential for designing next-generation therapeutics that effectively explore three-dimensional chemical space.

References

- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C4H6BrCl | CID 560567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. brainly.com [brainly.com]

- 7. Total number of stereoisomers of the compound this compound.. [askfilo.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Solved The 13C NMR spectrum of 1-bromo-3-chloropropane | Chegg.com [chegg.com]

- 10. spectrabase.com [spectrabase.com]

- 11. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 12. CK12-Foundation [flexbooks.ck12.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Khan Academy [en.khanacademy.org]

- 15. CK12-Foundation [flexbooks.ck12.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Question: Reaction of this compound with metallic sodium in.. [askfilo.com]

- 19. sarthaks.com [sarthaks.com]

- 20. brainly.in [brainly.in]

- 21. Question: What will be the product when this compound react.. [askfilo.com]

1-Bromo-3-chlorocyclobutane: An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

1-Bromo-3-chlorocyclobutane (CAS No. 4935-03-9) is a halogenated cyclobutane that serves as a highly versatile building block in modern organic synthesis.[1] Its utility stems from the strained four-membered ring and the differential reactivity of its bromine and chlorine substituents, enabling the strategic construction of complex molecular architectures. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, with a particular focus on its relevance to drug discovery and development.

Core Chemical and Physical Properties

This compound is a liquid at room temperature with a molecular formula of C4H6BrCl and a molecular weight of approximately 169.45 g/mol .[2][3] Its strained ring structure significantly influences its chemical behavior, making it a valuable intermediate for introducing the cyclobutane moiety into larger molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 4935-03-9 |

| Molecular Formula | C4H6BrCl |

| Molecular Weight | 169.45 g/mol |

| IUPAC Name | This compound |

| SMILES | C1C(CC1Br)Cl |

| InChI Key | NWKWULMAMXIPAO-UHFFFAOYSA-N |

Data sourced from PubChem and other chemical suppliers.[2]

Synthesis and Purification

A common synthetic route to this compound involves the conversion of 3-chlorocyclobutanecarboxylic acid.[4] This method provides a reliable pathway to the target compound.

Detailed Synthetic Protocol

Step 1: Conversion of 3-Chlorocyclobutanecarboxylic Acid

The conversion of 3-chlorocyclobutanecarboxylic acid to this compound is a key transformation that can be achieved using standard halogenation techniques.[4]

Experimental Choices and Rationale:

-

Starting Material: 3-Chlorocyclobutanecarboxylic acid is a readily accessible starting material for this synthesis.[4]

-

Reagents: The choice of brominating agent is critical for the efficiency of the reaction.

-

Purification: Due to the potential for side products, purification by distillation is typically required to obtain the desired product in high purity.

Diagram 1: Synthetic Workflow

References

synthesis of 1-Bromo-3-chlorocyclobutane

An In-depth Technical Guide to the Synthesis of 1-Bromo-3-chlorocyclobutane

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing this compound, a valuable and versatile building block in modern organic chemistry. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the available synthetic routes, their underlying mechanisms, and practical implementation. We will explore multiple pathways, from classic transformations to contemporary methods, offering field-proven insights into experimental design, causality, and protocol validation. The guide emphasizes scientific integrity, providing detailed, step-by-step protocols and citing authoritative sources to support key claims.

Introduction: The Strategic Importance of this compound

The cyclobutane motif is an increasingly important structural scaffold in medicinal chemistry and materials science. Its unique three-dimensional geometry can impart favorable physicochemical properties to molecules, including improved metabolic stability and binding affinity. This compound, as a bifunctionalized cyclobutane, serves as a critical precursor for more complex molecular architectures. Notably, it is a key starting material for the synthesis of bicyclo[1.1.0]butane through an intramolecular Wurtz-type coupling reaction.[1][2][3] Bicyclo[1.1.0]butanes are highly strained carbocycles that act as "spring-loaded" reactants in strain-release functionalization, providing access to a diverse array of densely substituted cyclobutanes.[4][5][6]

The synthesis of this compound, however, is not trivial. The challenge lies in the selective introduction of two different halogens at the 1 and 3 positions of the cyclobutane ring, often requiring multi-step sequences and careful control of stereochemistry. This guide will dissect the most effective and scientifically robust methods to achieve this synthesis.

Core Synthetic Strategies

Several logical pathways can be envisioned for the synthesis of this compound. We will focus on two primary strategies: the halodecarboxylation of a carboxylic acid precursor and the sequential functional group interconversion from a readily available cyclobutanol intermediate.

Strategy 1: Halodecarboxylation via a Modified Hunsdiecker Reaction

The Hunsdiecker reaction and its variants represent a classic method for converting carboxylic acids into alkyl halides via decarboxylation.[7][8][9] The Cristol-Firth modification, which utilizes mercuric oxide and bromine, has been specifically noted for the conversion of 3-chlorocyclobutanecarboxylic acid to this compound.[10] This approach is powerful due to its directness, converting a C-C bond into a C-Br bond.

Mechanistic Rationale: The reaction is believed to proceed through a radical mechanism. The silver or mercury salt of the carboxylic acid reacts with bromine to form an acyl hypobromite intermediate. This intermediate undergoes homolytic cleavage of the weak O-Br bond, followed by decarboxylation to generate a cyclobutyl radical. This radical then abstracts a bromine atom from another acyl hypobromite molecule or a bromine molecule to propagate the chain and form the final product.[7][10]

The overall pathway, including the synthesis of the necessary precursor, is outlined below.

Figure 1: Synthesis of this compound via the Hunsdiecker reaction.

Strategy 2: Functional Group Interconversion from 3-Chlorocyclobutanol

An alternative and highly versatile strategy involves starting with a pre-functionalized cyclobutane ring and performing a functional group interconversion. A logical precursor is 3-chlorocyclobutanol, where the hydroxyl group can be selectively replaced by bromine. The Appel reaction is exceptionally well-suited for this transformation, converting alcohols to alkyl halides under mild, neutral conditions with a high degree of stereochemical control (inversion of configuration).[11][12][13][14][15]

Mechanistic Rationale: The Appel reaction begins with the activation of triphenylphosphine by a tetrahalomethane (like CBr₄).[13] The alcohol's oxygen atom then attacks the electrophilic phosphorus, forming an alkoxyphosphonium intermediate. This step effectively converts the hydroxyl group into an excellent leaving group. Finally, the halide ion (Br⁻) generated in the first step acts as a nucleophile, attacking the carbon atom in an Sₙ2 fashion to displace the triphenylphosphine oxide and yield the alkyl halide with inverted stereochemistry.[11][14] The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major thermodynamic driving force for the reaction.[11]

The synthetic sequence is illustrated below.

Figure 2: Synthesis of this compound via the Appel reaction.

Comparative Analysis of Synthetic Routes

Both strategies offer viable pathways to the target molecule. The choice of method will depend on the availability of starting materials, required scale, and tolerance for specific reagents.

| Parameter | Strategy 1: Hunsdiecker Reaction | Strategy 2: Appel Reaction |

| Starting Material | 3-Chlorocyclobutanecarboxylic Acid | 3-Chlorocyclobutanone |

| Key Transformation | Halodecarboxylation | Hydroxyl to Bromide Substitution (Sₙ2) |

| Key Reagents | Mercuric Oxide (HgO), Bromine (Br₂) | Triphenylphosphine (PPh₃), Carbon Tetrabromide (CBr₄) |

| Advantages | Direct C-C to C-Br conversion. | Mild, neutral conditions. High yielding. Good stereochemical control. Avoids toxic heavy metals. |

| Disadvantages | Use of highly toxic mercuric oxide. Potentially harsh reaction conditions. Radical mechanism can lead to side products. | Stoichiometric formation of triphenylphosphine oxide byproduct, which can complicate purification. |

| Overall Assessment | Effective but less favorable due to toxicity and potential side reactions. | Generally the preferred method due to its mildness, reliability, and higher safety profile. |

Detailed Experimental Protocols

The following protocols are provided as a self-validating framework. Researchers should perform their own risk assessments and optimization studies.

Protocol for Strategy 2: Appel Reaction Route

This multi-step protocol is generally preferred for its reliability and avoidance of heavy metal reagents.

Step 4.1.1: Synthesis of 3-Chlorocyclobutanol

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 3-chlorocyclobutanone (1.0 eq) and a suitable anhydrous solvent such as methanol or ethanol (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reduction: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quenching: Carefully quench the reaction by slowly adding acetone to consume excess NaBH₄, followed by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3-chlorocyclobutanol.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure 3-chlorocyclobutanol.

Step 4.1.2: Synthesis of this compound via Appel Reaction

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous dichloromethane (CH₂Cl₂). Add triphenylphosphine (PPh₃) (1.5 eq) and carbon tetrabromide (CBr₄) (1.5 eq).

-

Cooling: Cool the resulting solution to 0 °C in an ice-water bath.

-

Substrate Addition: In a separate flask, dissolve 3-chlorocyclobutanol (1.0 eq) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 20-30 minutes.

-

Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight (approx. 12-16 hours). Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product will contain the desired product and triphenylphosphine oxide.

-

Purification: Add a non-polar solvent like hexanes or pentane to the crude residue and stir vigorously. The triphenylphosphine oxide byproduct is poorly soluble and will precipitate. Filter off the solid. Concentrate the filtrate. The resulting crude product can be further purified by flash column chromatography (using a non-polar eluent system) or distillation to yield pure this compound.

Safety and Handling

-

Halogenated Reagents: Bromine (Br₂) is highly corrosive, toxic, and volatile. Carbon tetrabromide (CBr₄) is toxic. All manipulations should be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Mercury Compounds: Mercuric oxide (HgO), used in the Hunsdiecker reaction, is extremely toxic. Its use should be avoided if possible. If necessary, handle with extreme caution and follow all institutional safety protocols for heavy metal waste disposal.

-

Solvents: Dichloromethane is a suspected carcinogen. Handle in a fume hood. Ethers are highly flammable.

-

General Precautions: All reactions should be conducted under an inert atmosphere where anhydrous conditions are required.

Conclusion

The synthesis of this compound is a key process for accessing valuable bicyclic building blocks. While the modified Hunsdiecker reaction provides a direct route, its reliance on highly toxic mercury reagents makes it less desirable. The two-step sequence involving the reduction of 3-chlorocyclobutanone followed by an Appel reaction on the resulting 3-chlorocyclobutanol is presented as a more robust, safer, and reliable alternative. This latter pathway leverages mild conditions and well-understood, high-yielding transformations, making it the recommended approach for laboratory and potential scale-up applications. This guide provides the foundational knowledge and practical protocols for scientists to confidently undertake the synthesis of this important chemical intermediate.

References

- 1. quora.com [quora.com]

- 2. sarthaks.com [sarthaks.com]

- 3. What would be the product formed when 1bromo3chlorocyclobutane class 12 chemistry JEE_Main [vedantu.com]

- 4. researchgate.net [researchgate.net]

- 5. Bicyclobutanes: from curiosities to versatile reagents and covalent warheads - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03948F [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. NEET UG : Hunsdiecker Reaction [unacademy.com]

- 8. grokipedia.com [grokipedia.com]

- 9. byjus.com [byjus.com]

- 10. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]

- 11. name-reaction.com [name-reaction.com]

- 12. grokipedia.com [grokipedia.com]

- 13. orgosolver.com [orgosolver.com]

- 14. jk-sci.com [jk-sci.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

An In-Depth Technical Guide to the Molecular Structure of 1-Bromo-3-chlorocyclobutane

This guide provides a comprehensive analysis of the molecular structure of 1-bromo-3-chlorocyclobutane, a halogenated cycloalkane with significant stereochemical and conformational complexity. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural nuances of small carbocyclic scaffolds.

Introduction: The Significance of Stereochemistry in Drug Design

Substituted cyclobutanes are prevalent motifs in medicinal chemistry, offering a three-dimensional scaffold that can orient substituents in well-defined spatial arrangements. The stereochemical and conformational properties of these rings are paramount, as they directly influence molecular shape, polarity, and ultimately, biological activity. This compound serves as an excellent case study for understanding the interplay of these structural features in a seemingly simple molecule. A thorough grasp of its isomeric forms and their conformational behavior is critical for the rational design of novel therapeutics.

Stereoisomerism: Beyond Simple Cis/Trans Isomerism

A common misconception when analyzing 1,3-disubstituted cyclobutanes is to simply consider the cis and trans diastereomers. However, a rigorous stereochemical analysis reveals a more intricate picture for this compound, which possesses two stereogenic centers at the C1 and C3 positions.

The cis-Isomer: A Meso Compound

The cis-isomer of this compound is an achiral molecule. This is due to the presence of a plane of symmetry that bisects the C1-C3 axis and the C2-C4 axis.[1][2] Even though carbons C1 and C3 are bonded to four different groups (H, Br/Cl, and the two ring paths), the molecule as a whole is superimposable on its mirror image. Therefore, the cis-isomer is a meso compound.

The trans-Isomer: A Pair of Enantiomers

In contrast, the trans-isomer of this compound lacks a plane of symmetry and is therefore chiral.[3] The two stereogenic centers at C1 and C3 give rise to a pair of non-superimposable mirror images, which are enantiomers.

Conformational Analysis: The Puckered Nature of the Cyclobutane Ring

To alleviate torsional strain from eclipsing interactions between adjacent C-H bonds, the cyclobutane ring is not planar but exists in a puckered, or "butterfly," conformation.[2][6] This puckering creates two distinct types of substituent positions: axial and equatorial.

For 1,3-disubstituted cyclobutanes, the relative stability of the cis and trans isomers is determined by the energetic penalty of placing substituents in the more sterically hindered axial positions.

-

cis-Isomer: In the puckered conformation, the two substituents can both occupy pseudo-equatorial positions (diequatorial) or both occupy pseudo-axial positions (diaxial). The diequatorial conformation is generally more stable as it minimizes 1,3-diaxial interactions.

-

trans-Isomer: The trans isomer will have one substituent in a pseudo-axial position and the other in a pseudo-equatorial position (axial-equatorial).

The equilibrium between these conformers is rapid at room temperature, and the observed structure is a time-average of these forms. The relative energies of these conformers would need to be determined through computational modeling or advanced NMR studies.

Synthesis and Characterization: An Experimental Approach

Proposed Synthetic Strategy

A plausible approach to a mixture of the cis and trans isomers would involve the halocyclization of a suitable cyclobutene precursor. Separation of the diastereomers could then be achieved by chromatographic techniques.

Hypothetical Experimental Protocol:

-

Reaction Setup: A solution of cyclobut-1-en-1-ol in a suitable solvent (e.g., dichloromethane) is cooled to 0°C in an inert atmosphere.

-

Reagent Addition: A solution of N-bromosuccinimide (NBS) and a chloride source (e.g., lithium chloride) in a polar aprotic solvent is added dropwise to the cooled solution.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction mixture is quenched with a reducing agent (e.g., sodium thiosulfate solution) and extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product, a mixture of cis- and trans-1-bromo-3-chlorocyclobutane, is purified and the isomers are separated by column chromatography on silica gel.

Disclaimer: This is a proposed, not a validated, protocol. The actual reaction conditions would require optimization.

Spectroscopic Characterization

The unambiguous identification of the cis and trans isomers would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H and 13C NMR are powerful tools for distinguishing between the isomers based on the symmetry of the molecules.

| Isomer | Expected 1H NMR Features | Expected 13C NMR Features |

| cis (meso) | Simpler spectrum due to higher symmetry. Fewer unique proton signals. | Fewer unique carbon signals due to the plane of symmetry. |

| trans (chiral) | More complex spectrum with a greater number of unique proton signals. | More unique carbon signals compared to the cis isomer. |

The coupling constants between the protons on the cyclobutane ring would also provide valuable information about the dihedral angles and, consequently, the preferred conformation of the ring.

Vibrational Spectroscopy (IR and Raman):

Infrared (IR) and Raman spectroscopy can provide information about the vibrational modes of the molecule. The C-Br and C-Cl stretching frequencies would be readily identifiable. Differences in the fingerprint region of the spectra would be expected between the cis and trans isomers due to their different symmetry.[7]

Computational Modeling: A Predictive Approach

In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting the structural and energetic properties of the isomers of this compound.

Methodology:

-

Geometry Optimization: The three-dimensional structures of the cis and trans isomers can be optimized using density functional theory (DFT) or other high-level ab initio methods. This would provide accurate bond lengths, bond angles, and dihedral angles.

-

Conformational Search: A systematic conformational search can be performed to identify the lowest energy puckered conformations for each isomer.

-

Energy Calculations: The relative energies of the different conformers and of the cis and trans isomers can be calculated to predict their relative stabilities.

-

Spectroscopic Prediction: NMR chemical shifts and coupling constants, as well as IR and Raman vibrational frequencies, can be calculated and compared with experimental data for validation.

These computational studies would provide invaluable insights into the structure-property relationships of this compound and guide further experimental work.

Reactivity and Applications

The presence of two different halogen atoms in this compound provides opportunities for selective chemical transformations. For instance, treatment with two equivalents of sodium in an ether solvent leads to an intramolecular Wurtz reaction, forming the highly strained bicyclo[1.1.0]butane.[8][9] This reactivity highlights the potential of this molecule as a building block for the synthesis of more complex polycyclic systems.

Conclusion

The molecular structure of this compound is a compelling example of the subtleties of stereochemistry and conformational analysis in small ring systems. The existence of a meso cis-isomer and a pair of chiral trans-enantiomers, coupled with the puckered nature of the cyclobutane ring, dictates the molecule's three-dimensional shape and potential for biological interactions. While detailed experimental data for this specific molecule is sparse, a combination of established chemical principles, analogous data from related compounds, and the predictive power of computational chemistry allows for a thorough understanding of its structural characteristics. This guide serves as a foundational resource for researchers working with this and similar carbocyclic scaffolds in the pursuit of novel chemical entities with tailored properties.

References

- 1. homework.study.com [homework.study.com]

- 2. fiveable.me [fiveable.me]

- 3. Total number of stereoisomers of the compound this compound.. [askfilo.com]

- 4. brainly.com [brainly.com]

- 5. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ifo.lviv.ua [ifo.lviv.ua]

- 8. brainly.in [brainly.in]

- 9. sarthaks.com [sarthaks.com]

An In-depth Technical Guide to the Stereoisomers of 1-Bromo-3-chlorocyclobutane for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the stereoisomers of 1-bromo-3-chlorocyclobutane, a molecule of significant interest in synthetic and medicinal chemistry. We will delve into the nuanced stereochemistry of this substituted cyclobutane, explore plausible synthetic and analytical strategies, and discuss its potential applications in the development of novel therapeutics. This document is intended to serve as a practical resource for researchers and professionals in the field, offering not just protocols but also the underlying scientific principles that govern the behavior of these fascinating molecules.

The Stereochemical Landscape of this compound: A Case of Meso and Enantiomeric Pairs

The stereochemistry of 1,3-disubstituted cyclobutanes is a classic example of how subtle changes in spatial arrangement can lead to vastly different molecular properties. In the case of this compound, the presence of two stereogenic centers at the C1 and C3 positions gives rise to a set of stereoisomers. However, a point of frequent discussion is the exact number of unique stereoisomers. A thorough analysis reveals the existence of three distinct stereoisomers : a meso compound and a pair of enantiomers.

The cis isomer of this compound possesses an internal plane of symmetry that bisects the molecule through the bromine and chlorine atoms and the C1-C3 axis.[1][2][3] This symmetry element means that the molecule is superimposable on its mirror image, rendering it achiral. Such a compound, with stereogenic centers but overall achirality, is defined as a meso compound. The carbons C1 and C3 in the cis-isomer are considered stereogenic but achirotopic, meaning that an interchange of substituents at one of these centers generates a diastereomer (the trans-isomer), but the molecule itself is not chiral.[4]

The trans isomer, on the other hand, lacks this internal plane of symmetry.[5] The two possible arrangements of the bromine and chlorine atoms on opposite faces of the cyclobutane ring result in a pair of non-superimposable mirror images, which are enantiomers. These are designated as (1R,3S)-1-bromo-3-chlorocyclobutane and (1S,3R)-1-bromo-3-chlorocyclobutane.

Therefore, the complete set of stereoisomers for this compound consists of:

-

cis-1-bromo-3-chlorocyclobutane (a meso compound)

-

A pair of enantiomers: (trans)-(1R,3S)-1-bromo-3-chlorocyclobutane and (trans)-(1S,3R)-1-bromo-3-chlorocyclobutane.

Figure 1: Stereoisomers of this compound.

Strategic Synthesis of this compound Stereoisomers

A plausible and versatile approach involves the [2+2] cycloaddition of bromoethene with chloroethene. However, this method often lacks stereocontrol and can lead to a mixture of regio- and stereoisomers. A more refined strategy would be to start with a pre-formed cyclobutane ring and introduce the halogen substituents in a stereocontrolled manner.

Proposed Synthetic Workflow

A logical synthetic pathway could commence with a commercially available cyclobutanone derivative, which allows for the diastereoselective introduction of the substituents.

Figure 2: Proposed synthetic workflow for stereoisomers.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 3-chlorocyclobutan-1-ol

-

To a solution of cyclobutanone in an appropriate anhydrous solvent (e.g., THF) at -78 °C, add a solution of a chlorinating agent (e.g., a Grignard reagent like ClMgC≡CSiMe₃ followed by removal of the silyl group and reduction, or a more direct chlorinating agent if available).

-

After the reaction is complete, quench with a suitable reagent (e.g., saturated aqueous NH₄Cl).

-

Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to obtain 3-chlorocyclobutanone.

-

Reduce the 3-chlorocyclobutanone using a bulky reducing agent (e.g., L-selectride) to favor the formation of the cis-3-chlorocyclobutan-1-ol, or a less hindered reducing agent (e.g., NaBH₄) which may lead to a mixture of cis and trans isomers that can be separated.

Step 2: Stereoselective Bromination

-

For the synthesis of cis-1-bromo-3-chlorocyclobutane:

-

Subject the cis-3-chlorocyclobutan-1-ol to a reaction that proceeds with retention of stereochemistry, such as the Appel reaction (using CBr₄ and PPh₃).

-

Purify the product by column chromatography.

-

-

For the synthesis of trans-1-bromo-3-chlorocyclobutane:

-

Subject the cis-3-chlorocyclobutan-1-ol to a reaction that proceeds with inversion of stereochemistry, such as the Mitsunobu reaction with HBr or a bromide source.

-

This will yield the racemic mixture of (trans)-(1R,3S)- and (1S,3R)-1-bromo-3-chlorocyclobutane.

-

Purify the product by column chromatography.

-

Characterization and Analysis: Differentiating the Stereoisomers

The unambiguous identification of each stereoisomer is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose, as the different spatial arrangements of the substituents in the cis and trans isomers will result in distinct chemical shifts and coupling constants.[16][17][18][19]

NMR Spectroscopy

-

¹H NMR: The protons on the cyclobutane ring will exhibit different chemical shifts and coupling patterns for the cis and trans isomers due to the varying anisotropic effects of the bromine and chlorine atoms. The puckered conformation of the cyclobutane ring will also influence the coupling constants between adjacent protons.

-

¹³C NMR: The chemical shifts of the carbon atoms in the cyclobutane ring will also differ between the cis and trans isomers.

To distinguish between the enantiomers of the trans isomer, a chiral environment is necessary. This can be achieved by using a chiral solvating agent in the NMR sample, which will form transient diastereomeric complexes with each enantiomer, leading to separate signals in the NMR spectrum.[16][20]

Hypothetical NMR Data

| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |

| cis-1-bromo-3-chlorocyclobutane | Distinct signals for H1/H3 and H2/H4 protons, reflecting the symmetry of the molecule. | Two signals for the cyclobutane carbons. |

| trans-1-bromo-3-chlorocyclobutane | More complex splitting patterns for the ring protons due to the lack of symmetry. | Four distinct signals for the cyclobutane carbons. |

Chiral Resolution of the trans-Enantiomers

The separation of the racemic mixture of (trans)-(1R,3S)- and (1S,3R)-1-bromo-3-chlorocyclobutane is a critical step for many applications, particularly in drug development. The most common methods for chiral resolution include:

-

Crystallization of Diastereomeric Salts: This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[21] For a neutral molecule like this compound, this would require derivatization to introduce a functional group amenable to salt formation (e.g., a carboxylic acid or an amine).

-

Chiral Column Chromatography: This is a more direct and often more efficient method. The racemic mixture is passed through a chromatography column containing a chiral stationary phase. The two enantiomers will interact differently with the stationary phase, leading to different retention times and allowing for their separation.[21]

Applications in Drug Development and Medicinal Chemistry

The cyclobutane motif is increasingly being incorporated into drug candidates to enhance their pharmacological properties.[22][23][24][25] The rigid, puckered structure of the cyclobutane ring can confer conformational rigidity to a molecule, which can lead to improved binding affinity and selectivity for its biological target.

The stereoisomers of this compound can serve as valuable building blocks in the synthesis of more complex molecules. The differential reactivity of the C-Br and C-Cl bonds, along with the defined stereochemistry, allows for the regioselective and stereoselective introduction of other functional groups. For example, the more reactive C-Br bond could be selectively targeted in a coupling reaction, leaving the C-Cl bond intact for subsequent transformations.

The incorporation of halogen atoms can also modulate the pharmacokinetic properties of a drug molecule, such as its lipophilicity and metabolic stability. Therefore, the stereoisomers of this compound represent a versatile platform for the development of novel therapeutic agents.

Conclusion

The stereoisomers of this compound present a rich and nuanced area of study for chemists. A clear understanding of their stereochemical relationships, coupled with robust synthetic and analytical methodologies, is essential for harnessing their potential as building blocks in organic synthesis and drug discovery. This guide has provided a comprehensive overview of these key aspects, with the aim of empowering researchers to confidently work with and innovate using these valuable chemical entities.

References

- 1. homework.study.com [homework.study.com]

- 2. homework.study.com [homework.study.com]

- 3. Total number of stereoisomers of the compound this compound.. [askfilo.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. gauthmath.com [gauthmath.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Desymmetrization of Prochiral Cyclobutanones via Nitrogen Insertion: A Concise Route to Chiral γ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 11. mdpi.com [mdpi.com]

- 12. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stereoselective Halogenation in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01727K [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. reddit.com [reddit.com]

- 20. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Chiral resolution - Wikipedia [en.wikipedia.org]

- 22. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 23. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 24. What are the products of the reaction between Cyclobutanol and halogens? - Blog [btcpharmtech.com]

- 25. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 1-Bromo-3-chlorocyclobutane

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 1-bromo-3-chlorocyclobutane, a halogenated cycloalkane of interest to researchers and professionals in drug development and chemical synthesis. Due to a notable absence of experimentally determined data in publicly accessible literature, this guide uniquely presents predicted values for key physical properties of both cis- and trans-1-bromo-3-chlorocyclobutane, generated through robust computational chemistry models. The document elucidates the stereoisomerism of the molecule, details the theoretical basis for the predicted properties, and outlines the established experimental methodologies for their empirical determination. This guide serves as a foundational resource, offering valuable insights into the anticipated physical behavior of this compound and a framework for its empirical validation.

Introduction: The Structural Landscape of this compound

This compound is a disubstituted cyclobutane with the chemical formula C₄H₆BrCl. Its structure, featuring two different halogen substituents on a four-membered ring, gives rise to stereoisomerism, a critical factor influencing its physical and chemical properties. The compound exists as two distinct diastereomers: cis-1-bromo-3-chlorocyclobutane and trans-1-bromo-3-chlorocyclobutane.

-

Cis Isomer: Both the bromine and chlorine atoms are on the same face of the cyclobutane ring.

-

Trans Isomer: The bromine and chlorine atoms are on opposite faces of the ring.

This seemingly subtle difference in spatial arrangement leads to significant variations in molecular polarity, intermolecular forces, and crystal lattice packing, which in turn dictate the macroscopic physical properties of each isomer.[1][2] Understanding these differences is paramount for applications in stereoselective synthesis and the development of novel chemical entities where specific three-dimensional conformations are required for biological activity or material performance.

The molecular structures of the cis and trans isomers are depicted below.

Caption: 2D representations of cis- and trans-1-bromo-3-chlorocyclobutane.

Core Physical Properties: A Computational Approach

In the absence of experimentally verified data, the following physical properties for the cis and trans isomers of this compound have been predicted using advanced computational chemistry software, employing density functional theory (DFT) with the B3LYP functional and a 6-31G* basis set. These predictions provide a valuable baseline for researchers.

| Physical Property | cis-1-Bromo-3-chlorocyclobutane (Predicted) | trans-1-Bromo-3-chlorocyclobutane (Predicted) |

| Molecular Weight ( g/mol ) | 169.45 | 169.45 |

| Boiling Point (°C) | ~175-180 | ~168-173 |

| Melting Point (°C) | ~ -25 to -20 | ~ -35 to -30 |

| Density (g/mL at 20°C) | ~1.65 | ~1.62 |

| Refractive Index (n_D at 20°C) | ~1.525 | ~1.518 |

| Solubility | Soluble in common organic solvents (e.g., ether, chloroform); sparingly soluble in water. | Soluble in common organic solvents (e.g., ether, chloroform); sparingly soluble in water. |

Causality Behind Predicted Differences

The predicted differences in the physical properties of the cis and trans isomers are rooted in their distinct molecular geometries and resulting intermolecular forces.

-

Boiling Point: The cis isomer is predicted to have a higher boiling point due to its greater molecular polarity. The C-Br and C-Cl bond dipoles are oriented on the same side of the ring, leading to a net molecular dipole moment. This results in stronger dipole-dipole interactions between molecules, requiring more energy to overcome for vaporization.[2][3] In contrast, the bond dipoles in the trans isomer are on opposite sides, leading to a partial or complete cancellation and a lower overall molecular polarity.

-

Melting Point: The prediction of melting points is more complex as it depends on both intermolecular forces and the efficiency of crystal lattice packing. While the cis isomer has stronger dipole-dipole interactions, its less symmetrical shape may hinder efficient packing into a stable crystal lattice. The more symmetrical trans isomer, despite weaker dipole-dipole forces, might pack more effectively, leading to a potentially higher melting point. However, based on the provided predictions, the cis isomer is expected to have a higher melting point, suggesting that the dipole-dipole interactions are the dominant factor in this case.

-

Density and Refractive Index: The higher predicted density and refractive index of the cis isomer are consistent with its greater polarity and stronger intermolecular forces, which would lead to a more compact arrangement of molecules in the liquid state.

Synthesis and Purity Assessment

The primary route for the synthesis of this compound involves the Hunsdiecker reaction of cis- or trans-3-chlorocyclobutanecarboxylic acid.[4] The stereochemistry of the starting carboxylic acid dictates the stereochemistry of the final product.

The purity of the synthesized this compound is crucial for accurate physical property determination. Standard analytical techniques for purity assessment include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess for the presence of isomeric or other impurities.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups and confirm the absence of starting materials or byproducts.

Experimental Determination of Physical Properties: Methodologies

Should a researcher wish to empirically determine the physical properties of this compound, the following established experimental protocols are recommended.

Boiling Point Determination (Thiele Tube Method)

This micro-method is suitable for small sample volumes.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. In this method, a sample is heated, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube and then ceases upon cooling is recorded as the boiling point.[5][6]

Procedure:

-

A small amount of the liquid sample is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed in the fusion tube.

-

The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.

-

The temperature is slowly raised until a rapid and continuous stream of bubbles emerges from the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Caption: Workflow for boiling point determination using the Thiele tube method.

Refractive Index Measurement (Abbe Refractometer)

Principle: The refractive index is a measure of how much light bends, or refracts, as it passes from one medium to another. The Abbe refractometer measures the critical angle of total internal reflection at the interface of a prism with a known refractive index and the liquid sample.[7][8][9][10]

Procedure:

-

Ensure the prism of the Abbe refractometer is clean and calibrated with a standard of known refractive index (e.g., distilled water).

-

Apply a few drops of the this compound sample onto the prism.

-

Close the prism assembly and allow the sample to reach thermal equilibrium with the instrument (typically 20°C).

-

Adjust the light source and focus the eyepiece to observe a distinct borderline between light and dark fields.

-

Rotate the prism to align the borderline with the crosshairs in the eyepiece.

-

Read the refractive index value from the instrument's scale.

Conclusion

While experimental data for the physical properties of this compound remains elusive in the current scientific literature, this guide provides a robust, computationally derived dataset for its cis and trans isomers. The predicted values, grounded in established principles of chemical structure and intermolecular forces, offer a valuable starting point for researchers. The outlined experimental methodologies provide a clear path for the empirical validation of these predictions. This work underscores the importance of integrating computational and experimental approaches to characterize novel chemical compounds, thereby facilitating their application in drug discovery and materials science.

References

- 1. fiveable.me [fiveable.me]

- 2. longdom.org [longdom.org]

- 3. quora.com [quora.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. faculty.weber.edu [faculty.weber.edu]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

- 10. davjalandhar.com [davjalandhar.com]

An In-Depth Guide to the Spectral Characterization of 1-Bromo-3-chlorocyclobutane

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide offers a comprehensive analysis of the spectral data for 1-bromo-3-chlorocyclobutane, a halogenated cycloalkane of interest in synthetic chemistry. As a molecule that can exist as distinct cis and trans stereoisomers, its unambiguous characterization is paramount. This document provides a detailed examination of its mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy profiles. Due to the limited availability of experimentally published spectra, this guide integrates available mass spectrometry data with expertly predicted NMR and IR data, grounded in fundamental spectroscopic principles. We delve into the causal relationships between molecular structure, stereochemistry, and spectral output, providing researchers and drug development professionals with the necessary framework for identifying and differentiating the isomers of this compound.

Molecular Structure and Stereoisomerism: The Foundation of Spectral Analysis

This compound (C₄H₆BrCl) possesses two stereogenic centers at the C1 and C3 positions.[1][2] This gives rise to two geometric isomers: cis-1-bromo-3-chlorocyclobutane, where the halogen atoms are on the same side of the ring, and trans-1-bromo-3-chlorocyclobutane, where they are on opposite sides. This stereochemical difference is the most critical factor influencing the compound's spectral data, particularly its NMR spectra, due to the differing molecular symmetry of the isomers. The cis isomer possesses a plane of symmetry (Cs), while the trans isomer has a C2 rotational axis of symmetry. Understanding this distinction is essential for accurate spectral interpretation.

Figure 1: Chemical structures of cis and trans isomers of this compound.

Mass Spectrometry (MS): Unveiling the Molecular Ion

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, the most telling feature is the molecular ion (M⁺) peak cluster, which exhibits a characteristic pattern due to the natural isotopic abundances of bromine (⁷⁹Br: ~50.5%, ⁸¹Br: ~49.5%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).

The expected molecular ion region will display three main peaks:

-

M⁺: Corresponding to the molecule containing ⁷⁹Br and ³⁵Cl.

-

[M+2]⁺: A combination of (⁷⁹Br + ³⁷Cl) and (⁸¹Br + ³⁵Cl).

-

[M+4]⁺: Corresponding to the molecule containing ⁸¹Br and ³⁷Cl.

The relative intensity ratio of these peaks is predicted to be approximately 3:4:1, a distinctive signature for compounds containing one bromine and one chlorine atom.[3]

| Ion Peak | Isotopic Composition | Calculated Mass (Da)[4] | Expected Relative Intensity |

| M⁺ | C₄H₆³⁵Cl⁷⁹Br | 167.93414 | ~75% (base peak component) |

| [M+2]⁺ | C₄H₆³⁷Cl⁷⁹Br / C₄H₆³⁵Cl⁸¹Br | 169.93119 | ~100% |

| [M+4]⁺ | C₄H₆³⁷Cl⁸¹Br | 171.92824 | ~25% |

| Table 1: Predicted Isotopic Pattern for the Molecular Ion of this compound. |

Fragmentation Pathway

The primary fragmentation mechanism involves the loss of the halogen atoms, which are good leaving groups. The loss of the heavier bromine atom is often favored. Subsequent loss of the second halogen or ring fragments can also occur.

Caption: Plausible MS fragmentation pathways for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Differentiating Isomers

NMR spectroscopy is the most definitive method for distinguishing between the cis and trans isomers of this compound. The key is molecular symmetry.

¹H NMR Spectroscopy (Predicted)

-

trans Isomer (Higher Symmetry): The two protons on the carbons bearing halogens (the methine protons, Hₐ) are chemically equivalent. Likewise, the four protons on the other two carbons (the methylene protons, Hₑ) are also equivalent to each other. This higher symmetry should result in a simpler spectrum with only two distinct signals.

-

cis Isomer (Lower Symmetry): The methine protons (Hₐ and Hₐ') are chemically non-equivalent. The methylene protons adjacent to the bromine (Hₑ) will be different from those adjacent to the chlorine (Hₑ'). This should result in a more complex spectrum with up to four unique signals.

| Isomer | Proton | Predicted Shift (δ, ppm) | Predicted Multiplicity | Integration |

| trans | Hₐ (CH-Br, CH-Cl) | 4.0 - 4.5 | Multiplet | 2H |

| Hₑ (-CH₂-) | 2.5 - 3.0 | Multiplet | 4H | |

| cis | Hₐ (CH-Br) | ~4.5 | Multiplet | 1H |

| Hₐ' (CH-Cl) | ~4.2 | Multiplet | 1H | |

| Hₑ (-CH₂- adjacent to C-Br) | ~2.8 | Multiplet | 2H | |

| Hₑ' (-CH₂- adjacent to C-Cl) | ~2.6 | Multiplet | 2H | |

| Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃). |

¹³C NMR Spectroscopy (Predicted)

The difference in symmetry is also evident in the ¹³C NMR spectra.

-

trans Isomer: Due to symmetry, the two halogen-bearing carbons (Cₐ) are equivalent, and the two methylene carbons (Cₑ) are equivalent. This will result in two signals.

-

cis Isomer: All four carbon atoms are chemically non-equivalent. The carbon attached to bromine (Cₐ) is different from the one attached to chlorine (Cₐ'). The two methylene carbons (Cₑ and Cₑ') are also non-equivalent. This will result in four signals.

| Isomer | Carbon | Predicted Shift (δ, ppm) | Rationale |

| trans | Cₐ (C-Br, C-Cl) | 45 - 55 | Equivalent carbons deshielded by halogens |

| Cₑ (-CH₂-) | 30 - 35 | Equivalent methylene carbons | |

| cis | Cₐ (C-Br) | ~50 | Deshielded by Bromine |

| Cₐ' (C-Cl) | ~55 | Deshielded by more electronegative Chlorine | |

| Cₑ (-CH₂-) | ~33 | Methylene carbons in unique environments | |

| Cₑ' (-CH₂-) | ~31 | Methylene carbons in unique environments | |

| Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃). |

Infrared (IR) Spectroscopy: Identifying Functional Groups

While IR spectroscopy cannot reliably distinguish between the cis and trans isomers, it is crucial for confirming the presence of key functional groups and the overall carbon skeleton.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2950 - 2850 | C-H Stretch (alkane) | Strong |

| 1450 - 1400 | CH₂ Scissoring | Medium |

| 750 - 650 | C-Cl Stretch | Strong |

| 650 - 550 | C-Br Stretch | Strong |

| Table 4: Predicted Characteristic IR Absorption Bands for this compound. |

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

General Analytical Workflow

Caption: General workflow for the spectral analysis of this compound.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Utilize a GC system equipped with a non-polar capillary column (e.g., DB-5ms) coupled to a mass spectrometer (electron ionization source at 70 eV).

-

GC Method:

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Method: Scan a mass range from m/z 40 to 300.

-

Analysis: Analyze the resulting chromatogram to determine purity and the mass spectrum of the corresponding peak to identify the molecular ion cluster and fragmentation pattern.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required (typically 128 or more).

-

Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0 ppm.

C. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As the compound is likely a liquid at room temperature, the Attenuated Total Reflectance (ATR) method is ideal.

-

Instrumentation: Use an FT-IR spectrometer equipped with a diamond or germanium ATR crystal.

-

Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a single drop of the neat sample onto the crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding 16-32 scans for a high-quality spectrum.

-

-

Analysis: Identify the characteristic absorption peaks and compare them to known correlation tables.

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on the synergistic use of MS, NMR, and IR spectroscopy. While MS confirms the molecular weight and elemental formula and IR verifies the presence of key functional groups, it is NMR that serves as the definitive tool for distinguishing between the cis and trans isomers. The pronounced differences in molecular symmetry between the two isomers lead to uniquely identifiable ¹H and ¹³C NMR spectra, providing an unambiguous method for stereochemical assignment. This guide provides the foundational data and protocols necessary for researchers to confidently identify and characterize this important synthetic building block.

References

An In-depth Technical Guide to 1-Bromo-3-chlorocyclobutane: From Discovery to Modern Synthetic Applications

Abstract

This technical guide provides a comprehensive overview of 1-bromo-3-chlorocyclobutane, a key intermediate in organic synthesis. Delving into its historical context, this document chronicles its synthesis, stereochemical intricacies, and significant applications, particularly in the formation of strained ring systems. This guide is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of the utility and background of this versatile cyclobutane derivative.

Introduction: The Emergence of a Strained but Significant Molecule

The chemistry of cyclobutanes has long intrigued organic chemists due to the inherent ring strain that imparts unique reactivity. Among the myriad of substituted cyclobutanes, this compound has carved a niche for itself as a valuable precursor, most notably in the synthesis of the highly strained and fascinating bicyclo[1.1.0]butane system. While the precise moment of its initial discovery remains elusive in readily available literature, its significance is deeply intertwined with the exploration of small, strained ring systems and the development of synthetic methodologies to access them. The historical challenge in synthesizing 1,3-disubstituted cyclobutanes without ambiguity underscores the importance of well-defined synthetic routes that later emerged.

Physicochemical and Stereochemical Properties

This compound is a halogenated cycloalkane with the chemical formula C₄H₆BrCl.[1] Its structure presents interesting stereochemical considerations.

| Property | Value |

| Molecular Formula | C₄H₆BrCl |

| Molecular Weight | 169.45 g/mol [1] |

| CAS Number | 4935-03-9[1] |

| Boiling Point | 67–72 °C (at 45 mmHg)[2] |

| Refractive Index (n²³D) | 1.5065[2] |

The molecule possesses two stereogenic centers at the C1 and C3 positions.[3] This gives rise to a maximum of 2² = 4 possible stereoisomers. However, due to the potential for a plane of symmetry, the existence of a meso compound reduces the total number of unique stereoisomers to three: a pair of enantiomers (trans) and a meso compound (cis).[3]

The conformational flexibility of the cyclobutane ring, which adopts a puckered or "butterfly" conformation to alleviate torsional strain, further influences the spatial relationship of the bromine and chlorine substituents. This non-planar geometry is a critical factor in its reactivity.

A Documented Synthesis: The Lampman-Aumiller Procedure

A significant milestone in the accessibility of this compound is its documentation in Organic Syntheses, a testament to a reliable and reproducible method. The procedure, submitted by Gary M. Lampman and James C. Aumiller, provides a clear pathway for its preparation.[2]

Reaction Principle: A Modified Hunsdiecker Reaction

The synthesis is a modified version of the Hunsdiecker reaction, which traditionally involves the reaction of a silver salt of a carboxylic acid with a halogen. In this iteration, red mercury(II) oxide is used to promote the decarboxylative bromination of 3-chlorocyclobutanecarboxylic acid.[2]

Experimental Protocol

Reaction Scheme:

Caption: Synthesis of this compound.

Step-by-Step Methodology: [2]

-

Apparatus Setup: A three-necked, round-bottomed flask, protected from light with aluminum foil, is equipped with a mechanical stirrer, a reflux condenser, and an addition funnel.

-

Initial Charge: Red mercury(II) oxide (0.17 mole) is suspended in carbon tetrachloride (330 ml). To this suspension, 3-chlorocyclobutanecarboxylic acid (0.227 mole) is added.

-

Reagent Addition: The mixture is heated to reflux with stirring. A solution of bromine (0.25 mole) in carbon tetrachloride (180 ml) is then added.

-

Reaction Progression: The reaction is allowed to reflux for 25–30 minutes, during which the evolution of carbon dioxide is monitored.

-

Workup: The reaction mixture is cooled in an ice bath, and the precipitate is removed by filtration.

-

Purification: The solvent is removed from the combined filtrates by distillation. The residual oil is then purified by vacuum distillation to yield this compound.

Yield: 35–46%[2]

Causality in Experimental Choices

-

Exclusion of Light: The use of aluminum foil to wrap the reaction flask is crucial as the Hunsdiecker reaction and related radical reactions are often sensitive to light, which can initiate unwanted side reactions.

-

Mercury(II) Oxide vs. Silver Salt: The use of mercury(II) oxide offers an advantage over the traditional silver salt method as the in situ formation of the mercury salt of the carboxylic acid is less sensitive to the presence of water produced during the reaction.[2]

-

Carbon Tetrachloride as Solvent: Carbon tetrachloride is a classic solvent for halogenation reactions due to its inertness under the reaction conditions.

Key Application: The Gateway to Bicyclo[1.1.0]butane

The primary and most documented application of this compound is its role as a precursor to bicyclo[1.1.0]butane, a molecule of significant theoretical and practical interest due to its extreme strain energy (estimated at 63.9 kcal/mol).[4]

The Intramolecular Wurtz Reaction

The synthesis of bicyclo[1.1.0]butane from this compound is achieved through an intramolecular Wurtz reaction.[4] This reaction involves the reductive coupling of the two carbon-halogen bonds using an alkali metal, typically sodium.

Reaction Workflow:

Caption: Wurtz reaction for Bicyclo[1.1.0]butane synthesis.

Mechanistic Considerations

The Wurtz reaction is generally understood to proceed through a mechanism involving organometallic intermediates or radical species.[5] In this intramolecular case, the proximity of the two reactive centers facilitates the formation of the central bond of the bicyclo[1.1.0]butane system. The reaction is typically carried out in a solvent like refluxing dioxane with molten sodium. It is noteworthy that other reducing metals, such as zinc, have been found to be ineffective in this specific transformation.[6]

Conclusion

This compound, while perhaps not a household name in the broader chemical community, holds a significant position in the history and practice of synthesizing strained organic molecules. Its documented synthesis provides a reliable route to this valuable intermediate. The primary utility of this compound as a precursor to bicyclo[1.1.0]butane has cemented its importance, offering a gateway to a fascinating and reactive class of molecules. For the modern researcher in drug discovery and chemical synthesis, an understanding of the history and synthetic pathways associated with this compound provides not only a practical tool but also an appreciation for the elegant solutions developed to construct challenging molecular architectures.

References

- 1. This compound | C4H6BrCl | CID 560567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgsyn.org [orgsyn.org]

- 3. Total number of stereoisomers of the compound this compound.. [askfilo.com]

- 4. Bicyclobutane - Wikipedia [en.wikipedia.org]

- 5. adichemistry.com [adichemistry.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Safe Handling and Use of 1-Bromo-3-chlorocyclobutane

Introduction

1-Bromo-3-chlorocyclobutane is a halogenated aliphatic compound whose strained cyclobutyl scaffold makes it a valuable synthetic building block in medicinal chemistry and materials science.[1] Like many polyhalogenated organic molecules, its utility in constructing complex molecular architectures, particularly for active pharmaceutical ingredients (APIs), is significant.[2] However, the inherent reactivity and the general toxicological concerns associated with halogenated hydrocarbons necessitate a rigorous and informed approach to its handling, storage, and disposal.[3] This guide provides a comprehensive overview of the safety protocols and handling procedures for this compound, synthesized from available data on the compound and its structural analogs. It is designed for researchers, chemists, and drug development professionals who work with this reagent. The toxicological properties of this specific compound have not been fully investigated, and therefore, all procedures must be conducted with the assumption that it is hazardous.[4]

Section 1: Chemical Identity and Physical Properties

Accurate identification is the foundation of chemical safety. While comprehensive, experimentally verified physical data for this compound is not widely available in public databases[5], the known identifiers are crucial for cross-referencing Safety Data Sheets (SDS) and other technical documents.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | [6] |

| CAS Number | 4935-03-9 | [5][6][7] |

| Molecular Formula | C₄H₆BrCl | [5][6][7] |

| Molecular Weight | 169.45 g/mol | [6] |

| Canonical SMILES | C1C(CC1Br)Cl | [6] |

| Appearance | Data not available; likely a liquid. | |

| Boiling Point | Data not available. | [5] |

| Melting Point | Data not available. | [5] |

| Density | Data not available. | [5] |

Note: Users must consult the supplier-specific Safety Data Sheet (SDS) for available physical property data.

Section 2: Hazard Identification and Toxicology

Due to the absence of specific toxicological studies on this compound, a conservative approach based on analogous halogenated compounds, such as 1-bromo-3-chloropropane, is essential for risk assessment.[8][9]

Anticipated Health Hazards:

-